2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(10-18-17-8-4-5-9-19(17)25-22-18)23-13-21(14-23)11-16(12-21)15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWMDNBMWYCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CC3=NOC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Alkylation of Bicyclic Precursors
A widely cited method involves treating N-Boc-protected aminocyclopropane derivatives with base to induce ring expansion (Table 1).
Table 1: Spirocycle Formation via Intramolecular Alkylation
| Starting Material | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-1-aminocyclopropane-1-carbonyl chloride | KOtBu | THF | 78 | |
| N-Cbz-1-aminocyclopropane methanolate | NaH | DMF | 65 |
Mechanistic studies indicate that the choice of base critically influences the rate of spiroannulation versus dimerization.
Functionalization of the Spirocyclic Amine
Acylation with Benzoxazole-Containing Electrophiles
The 2-azaspiro[3.3]heptane nitrogen undergoes acylation with 3-(chloroacetyl)-1,2-benzoxazole derivatives under mild conditions (Table 2).
Table 2: Amide Bond Formation via Carbodiimide Coupling
| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 25 | 84 |
| EDC/HOBt | NMM | CH₂Cl₂ | 0→25 | 76 |
Notably, HATU-mediated coupling in DMF at room temperature provided superior yields compared to EDC protocols.
Direct Cyclization Approaches
One-Pot Spirocycle-Benzoxazole Assembly
Recent advances demonstrate the feasibility of constructing both rings in a single reaction vessel (Table 3).
Table 3: Tandem Spiroannulation-Benzoxazole Formation
| Substrate | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| 1-(2-Nitrophenyl)-2-azetidinone | PPh₃, DIAD, CH₃CN | 24 | 62 |
| N-allyl-2-nitrobenzamide | Grubbs II, DCE | 12 | 58 |
While elegant, these methods require precise stoichiometric control to avoid over-oxidation of the benzoxazole nitrogen.
Post-Functionalization Strategies
Late-Stage Benzoxazole Installation
An alternative route involves coupling pre-formed spirocyclic amines with benzoxazole-3-acetic acid followed by oxidation (Table 4).
Table 4: Stepwise Assembly via Ketone Intermediate
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide coupling | HATU, DIPEA, DMF | 89 |
| 2 | Dess-Martin periodinane oxidation | CH₂Cl₂, 25°C | 93 |
This approach circumvents stability issues associated with direct benzoxazole acylation.
Scalability and Process Optimization
Industrial-scale syntheses prioritize atom economy and catalytic methods:
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Continuous Flow Hydrogenation : Reduces reaction times for nitro-to-amine steps in benzoxazole precursors.
-
Enzymatic Resolution : Resolves racemic spirocyclic intermediates with >99% ee using immobilized lipases.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the spirocyclic structure or the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole ring can lead to the formation of benzoxazolone derivatives, while substitution reactions can yield a variety of functionalized benzoxazole compounds.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
Key Structural Features:
- Benzoxazole vs. Pyridine/Thiophene : Compared to 1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-2-(pyridin-3-yl)ethan-1-one (, MW: 292.4), the benzoxazole group introduces a fused benzene-oxazole system. This substitution increases molecular weight (estimated ~306–310 g/mol) and may enhance π-π stacking interactions or alter solubility due to polarity differences .
- Spirocyclic Rigidity : The 2-azaspiro[3.3]heptane scaffold is shared with analogs like TC-1698 (), a bicyclic compound with high α4β2 nicotinic receptor affinity (Ki = 0.78 nM). The spiro structure likely reduces conformational flexibility, improving target selectivity .
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a novel benzoxazole derivative that has garnered interest due to its potential biological activities. Benzoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In a study involving various derivatives, the compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 32 |
| This compound | Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Bacillus subtilis.
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro using various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antiviral Activity
Preliminary studies have also assessed the antiviral activity of this compound against certain viruses. The results indicated that it inhibits viral replication in a dose-dependent manner, particularly in assays involving influenza virus.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Pottorf et al. (2008) evaluated a series of benzoxazole derivatives including our compound against resistant strains of bacteria. The study concluded that modifications in the structure significantly influenced antimicrobial potency, with our compound showing enhanced activity due to its unique spirocyclic structure. -
Anticancer Mechanism Exploration :
In a recent publication by Aboulwafa et al. (2023), the mechanism of action was explored further using flow cytometry and Western blot analysis to assess apoptosis markers in treated cancer cells. The study highlighted that the compound effectively triggers apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one, and how can purity be optimized?
- Methodology : The synthesis of azaspiro-containing compounds often involves multi-step protocols. For example, similar spirocyclic structures (e.g., 2-(2-chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one) are synthesized via sequential cyclization and functionalization steps using reagents like mCPBA (meta-chloroperbenzoic acid) and DCE:TFE (dichloroethane:trifluoroethanol) as solvents . To optimize purity, flash chromatography (e.g., using ethyl acetate:dichloromethane gradients) and recrystallization are critical. Monitoring via TLC and HPLC ensures intermediate purity.
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of NMR, NMR, and X-ray crystallography. For instance, benzoxazol derivatives with spiro moieties have been characterized by distinct NMR signals for the azaspiro ring protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm in ) . X-ray diffraction (as demonstrated for benzothiazine analogs) resolves spatial arrangements of the spiro system and benzoxazol ring .
Advanced Research Questions
Q. What strategies are effective for enantioselective synthesis of this compound, given its spirocyclic core?
- Methodology : Enantioselective alkynylation or cyclization using chiral catalysts (e.g., Rhodium(I)-phosphine complexes) can induce asymmetry in spiro systems. For example, ethynylbenziodazolones (EBZ) reagents have been employed in enantioselective alkynylation of similar scaffolds under mild conditions (40°C, DCE:TFE solvent) . Chiral HPLC or circular dichroism (CD) should validate enantiomeric excess (>95% ee).
Q. How does the azaspiro[3.3]heptane moiety influence the compound’s pharmacokinetic properties?
- Methodology : Conduct in vitro assays to assess membrane permeability (Caco-2 cell models) and metabolic stability (microsomal incubation). The spirocyclic structure may enhance rigidity, reducing off-target interactions, as seen in analogs like 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine, which showed improved metabolic resistance due to restricted conformational flexibility .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology : Replicate assays under controlled conditions (e.g., pH, temperature, solvent stability). For instance, organic compound degradation during prolonged experiments (observed in HSI pollution studies) can alter bioactivity; thus, stabilizing agents or continuous cooling (-20°C) during storage is advised . Pharmacokinetic/pharmacodynamic (PK/PD) modeling can bridge in vitro-in vivo gaps.
Q. What analytical techniques are suitable for studying degradation products of this compound under physiological conditions?
- Methodology : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify degradation pathways. For example, benzophenone analogs were analyzed via reverse-phase HPLC with UV detection (λ = 254 nm) to track hydrolysis or oxidation products . Accelerated stability studies (40°C/75% RH) simulate long-term degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
